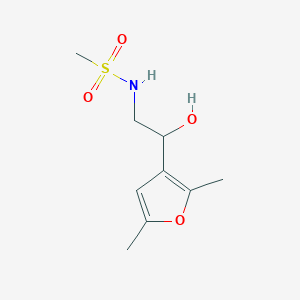

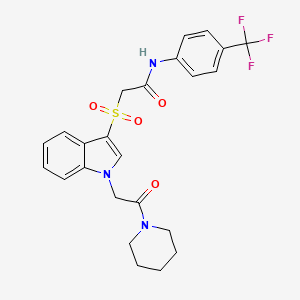

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide, commonly known as DMF-2-OH, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields of research.

科学的研究の応用

Electrospray Mass Spectrometry

Researchers have explored the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) in electrospray ionization (ESI) for analyzing hydrophobic compounds. This approach has been shown to overcome solubility problems, resulting in high-quality electrospray spectra of various hydrophobic substances, including certain peptides and sugars (Szabó & Kele, 2001).

Quantitation of Hydroxyl Radical

Dimethyl sulfoxide (DMSO) has been validated as a quantitative molecular probe for hydroxyl radicals in aqueous systems. The reaction of hydroxyl radicals with DMSO produces methane sulfinic acid, detectable by colorimetric assays. This method offers an effective way to measure hydroxyl radical production in various model systems, including the Fenton reaction and UV photolysis of hydrogen peroxide (Steiner & Babbs, 1990).

Organometallic Chemistry

In organometallic chemistry, the 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been synthesized. These organometallic species have shown significant reactivity, offering insights into new synthetic pathways and reactions (Bongini, Savoia & Umani-Ronchi, 1976).

Hydroxyl Radical Detection

The generation of harmful amounts of hydroxyl radicals in biological systems can be studied using DMSO as a molecular probe. DMSO is oxidized by hydroxyl radicals to form methanesulfinic acid, which can be detected and quantified in biological materials, offering a direct chemical means for assessing hydroxyl radical generation (Babbs & Steiner, 1990).

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamide derivatives, including methanesulfonicacid hydrazide and its complexes, have been synthesized and characterized for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria (Özdemir, Güvenç, Şahin & Hamurcu, 2009).

Microbial Metabolism

Methanesulfonic acid, a key intermediate in sulfur cycling, is utilized by various aerobic bacteria as a sulfur source. Specialized methylotrophs can also use it as a carbon and energy substrate, highlighting its importance in microbial metabolism (Kelly & Murrell, 1999).

Chemical Transformations

Research has delved into the atmospheric relevance of radicals derived from the oxidation of dimethyl sulfide, a process in which methanesulfonic acid plays a crucial role. Understanding these reactions is critical for insights into atmospheric aerosol formation and cloud formation (Mardyukov & Schreiner, 2018).

特性

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-6-4-8(7(2)14-6)9(11)5-10-15(3,12)13/h4,9-11H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWJCJUFGACRKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)

![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)

![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)

![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)